molecular formula C6H5F3O B8210983 3-Trifluoromethyl-cyclopent-2-enone

3-Trifluoromethyl-cyclopent-2-enone

Cat. No.: B8210983
M. Wt: 150.10 g/mol
InChI Key: QSIMQPAGDDFYIS-UHFFFAOYSA-N
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Description

3-Trifluoromethyl-cyclopent-2-enone is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopent-2-enone ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, which make it a valuable intermediate in various synthetic applications.

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoromethyl-cyclopent-2-enone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-Trifluoromethyl-cyclopent-2-enone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound is utilized in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl-cyclopent-2-enone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The compound can act as an electrophile in nucleophilic addition reactions, and its enone moiety can undergo Michael addition with nucleophiles .

Comparison with Similar Compounds

  • 3-Trifluoromethyl-2-cyclopentenone
  • 3-Trifluoromethyl-4-cyclopentenone
  • 3-Trifluoromethyl-5-cyclopentenone

Comparison: 3-Trifluoromethyl-cyclopent-2-enone is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other trifluoromethylated cyclopentenones. Its position of the trifluoromethyl group influences its electronic properties and reactivity, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3-(trifluoromethyl)cyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O/c7-6(8,9)4-1-2-5(10)3-4/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIMQPAGDDFYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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